molecular formula C16H26N6O2 B5644067 2-(4-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-1-piperazinyl)-N-isopropylacetamide

2-(4-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-1-piperazinyl)-N-isopropylacetamide

Cat. No. B5644067
M. Wt: 334.42 g/mol
InChI Key: MRCZQPUPRFYEMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(4-{[2-(Ethylamino)-5-pyrimidinyl]carbonyl}-1-piperazinyl)-N-isopropylacetamide typically involves nucleophilic substitution reactions and is characterized by the formation of piperazinyl and pyrimidinyl moieties. For instance, Mallesha et al. (2012) describe the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives through nucleophilic substitution reactions, highlighting a method that could be relevant for synthesizing similar structures (Mallesha et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds typically features a complex arrangement of rings, including piperazine and pyrimidine, which are essential for their biological activity. The presence of these moieties suggests potential interactions with biological targets, which can be explored through molecular modeling and structural analysis.

Chemical Reactions and Properties

Compounds with similar structures undergo various chemical reactions, including carbonylation reactions as demonstrated by Ishii et al. (1997), where N-(2-pyridinyl)piperazines were subjected to carbonylation, highlighting the reactivity of the piperazine ring under specific conditions (Ishii et al., 1997).

properties

IUPAC Name

2-[4-[2-(ethylamino)pyrimidine-5-carbonyl]piperazin-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O2/c1-4-17-16-18-9-13(10-19-16)15(24)22-7-5-21(6-8-22)11-14(23)20-12(2)3/h9-10,12H,4-8,11H2,1-3H3,(H,20,23)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCZQPUPRFYEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C(=O)N2CCN(CC2)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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